2-(3-(苯甲酰磺酰)丙酰胺)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(3-(Benzylsulfonyl)propanamido)thiophene-3-carboxamide" is a structurally complex molecule that may be related to various thiophene derivatives synthesized for their potential biological activities. Thiophene derivatives have been extensively studied due to their diverse pharmacological properties, including inhibition of enzymes like urokinase-type plasminogen activator (uPA) , potential as cholinesterase inhibitors , antiarrhythmic activities , and anti-trypanosomal properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of benzo[b]thiophene-2-carboxamidines involves the preparation of key intermediates like methyl 4-iodobenzo[b]thiophene-2-carboxylate, followed by amidination and palladium-catalyzed coupling reactions . Similarly, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes is achieved through a radical relay strategy involving photocatalysis under visible light . These methods highlight the versatility of synthetic approaches in creating thiophene derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. For example, the crystallographic study of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide revealed a monoclinic system with specific crystal parameters, and the structure's stability is maintained by hydrogen bonds and π-π interactions . Such detailed structural information is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For instance, thiophene-2-carboxamide can react with different reagents like benzaldehyde, formic acid, and phenylisothiocyanate to yield pyrimidinone derivatives . These reactions are important for the diversification of thiophene-based compounds and the discovery of new drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the presence of substituents like the benzylsulfonyl group can affect the compound's solubility, stability, and reactivity. The electronic properties, such as the HOMO-LUMO energy gap, can be investigated using density functional theory (DFT) to predict the compound's reactivity and biological activity . These properties are critical for the compound's pharmacokinetic and pharmacodynamic profiles.

科学研究应用

合成和化学反应

对噻吩衍生物的研究,包括与“2-(3-(苯甲酰磺酰)丙酰胺)噻吩-3-甲酰胺”结构相关的化合物,一直集中在它们的合成及其化学反应的探索上。例如,噻吩甲酰胺的去芳构化环化研究揭示了通过重排创造复杂分子的潜力,这可能成为开发具有独特性质的新型有机化合物的关键(Clayden 等,2004)。此外,已经研究了噻吩的钯催化芳基化,表明此类化合物在构建在各种合成应用中很有价值的磺酰胺和酯类中很有用(Bheeter 等,2013)。

催化和材料科学

在材料科学中,源自相关结构的苯磺酸盐和羧酸盐铜聚合物已在催化中得到应用,特别是在环己烷的氧化中。这展示了噻吩衍生化合物在增强催化过程中的作用,可能有助于更有效和可持续的化学反应(Hazra 等,2016)。

药物化学和药理学

噻吩衍生物因其生物活性而被广泛研究。例如,从类似核心结构合成的新的取代噻吩衍生物显示出有希望的抗心律失常、血清素拮抗剂和抗焦虑活性。这些发现强调了噻吩基化合物在药物开发中的潜力,为治疗各种疾病的进一步探索奠定了基础(Amr 等,2010)。

聚合物科学

已经合成和表征了源自苯甲酮的聚酰胺和聚(酰胺-酰亚胺),包括那些具有噻吩成分的,揭示了它们的高热稳定性和在高性能材料领域的潜在应用。这表明噻吩基化合物可以为开发具有理想热和机械性能的新材料做出贡献(Saxena 等,2003)。

作用机制

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

属性

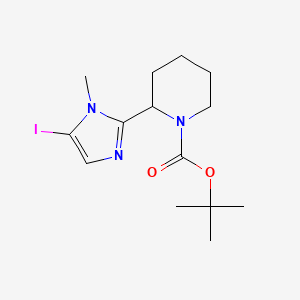

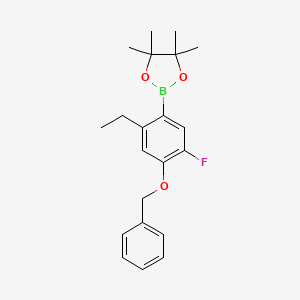

IUPAC Name |

2-(3-benzylsulfonylpropanoylamino)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c16-14(19)12-6-8-22-15(12)17-13(18)7-9-23(20,21)10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFXQTCHOIKZKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Methylsulfanylbenzimidazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2551124.png)

![N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2551133.png)

![4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine](/img/structure/B2551135.png)

![(E)-N-[(5-Cyanothiophen-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2551136.png)

![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2551143.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2551145.png)